An In-depth Technical Guide to 2-Methyl-5-cyclohexylpentanol
An In-depth Technical Guide to 2-Methyl-5-cyclohexylpentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-5-cyclohexylpentanol, a saturated long-chain alcohol. The document details its molecular structure, physicochemical characteristics, and known biological activities, with a focus on its application in the cosmetics industry as a deodorant and skin conditioning agent. Detailed, representative experimental protocols for its synthesis, purification, and analysis are provided to support further research and development. The guide also includes visualizations of a plausible synthetic workflow and its mechanism of antimicrobial action.
Chemical and Physical Properties
2-Methyl-5-cyclohexylpentanol is a primary alcohol with a cyclohexyl moiety at the end of a pentanol (B124592) chain and a methyl group at the 2-position. Its chemical structure is C12H24O.[1]
Tabulated Physicochemical Data
The following table summarizes the key quantitative data for 2-Methyl-5-cyclohexylpentanol.
| Property | Value | Source |
| IUPAC Name | 5-cyclohexyl-2-methylpentan-1-ol | PubChem[1] |
| CAS Number | 1141487-54-8 | Guidechem[2] |
| Molecular Formula | C12H24O | PubChem[1] |
| Molecular Weight | 184.32 g/mol | PubChem[1] |
| Appearance | Colorless clear liquid (estimated) | The Good Scents Company |
| Boiling Point | 250.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company |
| Flash Point | > 200.0 °F (> 93.3 °C) Closed Cup | Vigon International[3] |
| logP (o/w) | 4.5 (estimated) | PubChem[1] |
| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company |
| Density | Not available | |
| Melting Point | Not available |
Biological Activity and Applications
2-Methyl-5-cyclohexylpentanol is primarily utilized in the cosmetics and personal care industry as a deodorant and skin-conditioning agent.[4][5] Its main function is to reduce or mask unpleasant body odors due to its antimicrobial properties.
Antimicrobial Mechanism of Action
The deodorant effect of 2-Methyl-5-cyclohexylpentanol stems from its activity against bacteria that cause body odor. Long-chain alcohols can disrupt the cellular metabolism and membrane integrity of bacteria.[4][6] Unlike some broad-spectrum antimicrobials, 2-Methyl-5-cyclohexylpentanol has been shown to have a minimal impact on the natural skin microbiome, making it a desirable ingredient in modern deodorant formulations. It is suggested that aliphatic alcohols can inhibit bacterial enzymes, and a correlation between their inhibitory effect and the length of the alkyl chain has been observed.[7]
The following diagram illustrates the proposed mechanism of action:
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 2-Methyl-5-cyclohexylpentanol are provided below. These are representative methods based on established organic chemistry principles.
Synthesis via Grignard Reaction
A plausible synthetic route for 2-Methyl-5-cyclohexylpentanol involves the Grignard reaction between 4-cyclohexylbutylmagnesium bromide and isobutyraldehyde (B47883).
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromo-4-cyclohexylbutane
-
Anhydrous diethyl ether
-
Isobutyraldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine.
-
Add a solution of 1-bromo-4-cyclohexylbutane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (4-cyclohexylbutylmagnesium bromide).
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath.
-
Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
The following diagram outlines the synthetic workflow:
Purification
The crude product can be purified by flash column chromatography.
Materials:
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a column.
-
Dissolve the crude product in a minimal amount of hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-Methyl-5-cyclohexylpentanol.
Analytical Characterization
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A standard GC-MS system with a capillary column suitable for the analysis of alcohols (e.g., DB-5ms).
Procedure:
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Use a suitable temperature program to separate the components. For example, start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
The mass spectrometer will record the mass spectrum of the eluting compound, which can be used for structural confirmation.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
Procedure:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methylene (B1212753) protons of the pentanol chain, the methine proton at the 2-position, the methyl protons, and the hydroxyl proton. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
3.3.3. Infrared (IR) Spectroscopy
Instrumentation: An FTIR spectrometer.
Procedure:
-
Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or an ATR accessory.
-
The spectrum should exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.[8][9][10]
Safety and Handling
2-Methyl-5-cyclohexylpentanol may be harmful if swallowed or in contact with skin.[3][11] It is classified as very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area.[12]
Conclusion
2-Methyl-5-cyclohexylpentanol is a commercially relevant long-chain alcohol with established applications in the cosmetics industry. Its chemical and physical properties, along with its targeted antimicrobial activity, make it a valuable ingredient. The representative experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and characterize this compound for further investigation and application development.
References
- 1. 2-Methyl 5-cyclohexylpentanol | C12H24O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. magritek.com [magritek.com]
- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Inhibition Mechanism of Linalyl Alcohol against the Spoilage Microorganism Brochothrix thermosphacta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Effect of alcohols on the activity of bacterial agmatinase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. impactfactor.org [impactfactor.org]
- 12. purdue.edu [purdue.edu]
